2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride
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Overview
Description
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is a coordination compound that features a central iron(III) ion coordinated to a pyridine ligand substituted with imine groups and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride typically involves the reaction of 2,6-diacetylpyridine with 4-iodo-2,6-dimethylaniline in the presence of an iron(III) chloride salt. The reaction is carried out under an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as ethanol or methanol. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride can undergo various chemical reactions, including:
Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution: The imine and iodine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) complexes, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the polymerization of ethylene.
Materials Science: The compound’s unique coordination environment makes it a candidate for developing new materials with specific electronic or magnetic properties.
Biological Studies: Its redox activity and coordination chemistry are of interest in studying metalloenzymes and other biological systems.
Mechanism of Action
The mechanism by which 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride exerts its effects involves the coordination of the iron(III) center to the pyridine and imine ligands. This coordination stabilizes the iron in a specific oxidation state and allows it to participate in catalytic cycles. The molecular targets and pathways involved include the activation of small molecules like ethylene and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(imino)pyridine iron(II) chloride
- 2,6-Bis(imino)pyridine cobalt(II) chloride
- 2,6-Bis(imino)pyridine nickel(II) chloride
Uniqueness
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is unique due to the presence of iodine atoms, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other similar compounds that lack these substituents.
Properties
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25I2N3.3ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;;/h7-13H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBPVLAVZIQUBY-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3FeI2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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